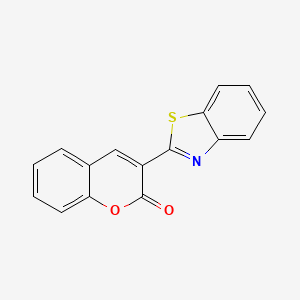

3-(2-Benzothiazolyl)coumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO2S/c18-16-11(9-10-5-1-3-7-13(10)19-16)15-17-12-6-2-4-8-14(12)20-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZRPGPWSFZJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327917 | |

| Record name | 3-(1,3-benzothiazol-2-yl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032-98-0 | |

| Record name | 3-(1,3-benzothiazol-2-yl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Photophysical properties of 3-(2-Benzothiazolyl)coumarin

This dual emission potential (from both the local enol* and the tautomeric keto* states) makes ESIPT-capable BTCs highly valuable for developing ratiometric fluorescent probes, where changes in the environment (e.g., pH) can shift the equilibrium between the two emitting species, leading to a measurable change in the ratio of their emission intensities. [4]

Field-Proven Applications

The unique combination of photophysical properties positions 3-(2-Benzothiazolyl)coumarins as elite materials in several high-tech fields.

-

Fluorescent Probes and Chemosensors: Their sensitivity to the local environment (solvatochromism) and the potential for ESIPT enable the design of probes for detecting solvent polarity, viscosity, pH, and specific metal ions or biomolecules. [4][5]* Bioimaging: High quantum yields, large Stokes shifts, and excellent photostability make them superior labels for cellular imaging. [1][7]Derivatives with two-photon absorption capabilities allow for deeper tissue imaging with reduced photodamage. [8][7]* Organic Electronics (OLEDs & Lasers): Their strong and stable fluorescence in the solid state makes them suitable as emitter molecules in Organic Light-Emitting Diodes (OLEDs) and as gain media in organic dye lasers. [1][5][9]

Conclusion

The this compound scaffold is far more than a simple fluorophore; it is a tunable platform for creating advanced functional materials. Its robust synthesis, brilliant emission, large Stokes shift, and environmental sensitivity provide a rich toolbox for chemists and materials scientists. By understanding the fundamental principles of its photophysics—from basic absorption and emission to the intricacies of solvatochromism and ESIPT—researchers can rationally design and deploy novel BTC derivatives to address challenges in diagnostics, imaging, and electronics. The future of this remarkable molecule is bright, with limitless potential waiting to be unlocked through continued innovation.

References

-

Dryanska, V. (1987). An Efficient One-Pot Synthesis of 3-(2-Benzothiazolyl)coumarins. Organic Preparations and Procedures International. [Link]

-

El-Nahass, M. M., et al. (2021). Structural and Optical Properties of Nanocrystalline 3-(2-Benzothiazolyl)-7-(diethylamino) Coumarin (C6) Thin Films for Optoelectronic Applications. Journal of Materials Science: Materials in Electronics. [Link]

-

ResearchGate. (n.d.). The one-pot synthesis and fluorimetric study of 3-(2′-benzothiazolyl)coumarins. Request PDF. [Link]

-

ResearchGate. (n.d.). Preparation and Characterization of Substituted 3‐Benzothiazol‐2‐Ylcoumarins. Request PDF. [Link]

-

Roohi, H., & Pouryahya, T. (2023). TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in coumarin–benzothiazole derivatives: substitution and solvent effects. Molecular Systems Design & Engineering. [Link]

-

El-Sayed, W. S., et al. (2023). Novel Fluorescent Benzothiazolyl-Coumarin Hybrids as Anti-SARS-COVID-2 Agents Supported by Molecular Docking Studies: Design, Synthesis, X-ray Crystal Structures, DFT, and TD-DFT/PCM Calculations. ACS Omega. [Link]

-

Roohi, H., & Pouryahya, T. (2023). TD-DFT study of the excited state intramolecular proton transfer (ESIPT) mechanism and photophysical properties in coumarin–benzothiazole derivatives. RSC Publishing. [Link]

-

Kini, S. G., et al. (2012). Synthesis, docking study and anticancer activity of coumarin substituted derivatives of benzothiazole. Journal of Computational Methods in Molecular Design. [Link]

-

El-Sayed, W. S., et al. (2023). Novel Fluorescent Benzothiazolyl-Coumarin Hybrids as Anti-SARS-COVID-2 Agents Supported by Molecular Docking Studies: Design, Synthesis, X-ray Crystal Structures, DFT, and TD-DFT/PCM Calculations. ACS Publications. [Link]

-

Gadirov, R. M., et al. (2007). Photophysical properties of coumarins in relation to the nature of their third and seventh substituents. Optics and Spectroscopy. [Link]

-

Staszewska-Krajewska, O., et al. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI. [Link]

-

Dereviankin, A. Y., et al. (2023). Nature of Linear Spectral Properties and Fast Relaxations in the Excited States and Two-Photon Absorption Efficiency of 3-Thiazolyl and 3-Phenyltiazolyl Coumarin Derivatives. ACS Omega. [Link]

-

Moreira, L. M., et al. (2014). Photophysical Properties of Coumarin Compounds in Neat and Binary Solvent Mixtures. ResearchGate. [Link]

-

ResearchGate. (n.d.). Solvatochromism and electronic structure of coumarin derivative. Request PDF. [Link]

-

Singh, R., et al. (2016). Coumarin-derivatives for detection of biological important species. Der Pharma Chemica. [Link]

-

Li, Y., et al. (2015). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances. [Link]

-

Kim, D., & Kim, Y. (2018). Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications. Molecules. [Link]

-

Grabarz, A. M., et al. (2019). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Scientific Reports. [Link]

-

Granucci, G., & Henao, A. (n.d.). Excited-state proton transfer. Light and Molecules. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel Fluorescent Benzothiazolyl-Coumarin Hybrids as Anti-SARS-COVID-2 Agents Supported by Molecular Docking Studies: Design, Synthesis, X-ray Crystal Structures, DFT, and TD-DFT/PCM Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Benzo[g]coumarin-Based Fluorescent Probes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nature of Linear Spectral Properties and Fast Relaxations in the Excited States and Two-Photon Absorption Efficiency of 3-Thiazolyl and 3-Phenyltiazolyl Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

The Knoevenagel Condensation as a Robust Platform for the Synthesis of 3-Benzothiazolylcoumarins: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the Knoevenagel condensation for the synthesis of 3-benzothiazolylcoumarin derivatives, a class of heterocyclic compounds attracting significant interest in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of this reaction, present detailed, field-proven experimental protocols, and offer insights into the rationale behind the selection of catalysts and reaction conditions. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and application of these promising molecules.

Introduction: The Significance of the 3-Benzothiazolylcoumarin Scaffold

Coumarins, or 2H-1-benzopyran-2-ones, are a ubiquitous class of naturally occurring and synthetic compounds renowned for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial activities.[1] The benzothiazole moiety, another privileged heterocyclic system, is also a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities.[2] The fusion of these two pharmacophores into the 3-benzothiazolylcoumarin scaffold has yielded hybrid molecules with enhanced biological profiles and interesting photophysical properties, making them attractive targets for drug discovery and development.

The Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, has emerged as a highly efficient and versatile method for the synthesis of these valuable compounds.[3][4] This reaction typically involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, catalyzed by a base.[3][4] This guide will focus on the practical application of the Knoevenagel condensation for the synthesis of 3-benzothiazolylcoumarins, providing a comprehensive overview of the synthetic landscape.

Mechanistic Insights: The Pathway to 3-Benzothiazolylcoumarin Formation

The synthesis of 3-benzothiazolylcoumarins via the Knoevenagel condensation proceeds through a well-established, multi-step mechanism. The key reactants are a substituted salicylaldehyde and an active methylene compound bearing a benzothiazole moiety, typically 2-cyanomethylbenzothiazole (also known as (benzothiazol-2-yl)acetonitrile). The reaction is catalyzed by a base, which plays a crucial role in the initial activation of the methylene compound.

The generally accepted mechanism involves the following key steps:

-

Enolate Formation: A basic catalyst, such as piperidine or sodium hydroxide, abstracts an acidic proton from the active methylene group of 2-cyanomethylbenzothiazole. This deprotonation generates a resonance-stabilized carbanion (enolate), which is a potent nucleophile.[5][6] The presence of both the cyano and benzothiazole groups significantly increases the acidity of the methylene protons, facilitating this step even with a weak base.[4]

-

Nucleophilic Attack: The newly formed carbanion attacks the electrophilic carbonyl carbon of the salicylaldehyde, leading to the formation of a tetrahedral alkoxide intermediate.[6]

-

Protonation: The alkoxide intermediate is protonated, typically by the conjugate acid of the basic catalyst or a protic solvent, to yield a β-hydroxy adduct.

-

Dehydration and Cyclization: Under the reaction conditions, the β-hydroxy adduct readily undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated intermediate. This is followed by an intramolecular cyclization (lactonization) where the phenolic hydroxyl group of the salicylaldehyde moiety attacks the electrophilic carbon of the cyano group, leading to the formation of the coumarin ring system. Subsequent tautomerization yields the final 3-benzothiazolylcoumarin product.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]

- 6. youtube.com [youtube.com]

One-pot synthesis of 3-(benzothiazol-2-yl) coumarin

An In-Depth Technical Guide to the One-Pot Synthesis of 3-(Benzothiazol-2-yl) Coumarin

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the one-pot synthesis of 3-(benzothiazol-2-yl) coumarin, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Coumarin-benzothiazole hybrids exhibit a wide range of biological activities and possess unique photophysical properties, making them valuable as fluorescent probes and pharmacophores.[1][2][3] This document delves into the underlying reaction mechanisms, offers a detailed and validated experimental protocol, discusses the critical role of catalysts and reaction conditions, and outlines the analytical techniques for structural elucidation. The guide is intended for researchers, chemists, and professionals in drug development seeking to leverage efficient synthetic methodologies for creating complex molecular architectures.

Introduction: The Significance of the Coumarin-Benzothiazole Scaffold

The fusion of coumarin and benzothiazole moieties into a single molecular entity creates a powerful synergistic effect. Coumarins, or 2H-1-benzopyran-2-ones, are a well-established class of compounds known for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities.[3][4] Benzothiazoles are also privileged heterocyclic structures, with derivatives showing promise as antitumor, antiviral, and antimicrobial agents.[3][5] The resulting 3-(benzothiazol-2-yl) coumarin hybrids have attracted considerable attention for their pronounced biological activities and their applications as fluorescent dyes, optical brighteners, and electroluminescent materials.[1][2]

Traditional multi-step syntheses for these hybrids are often plagued by long reaction times, harsh conditions, and poor overall yields. The development of one-pot, multi-component reactions represents a significant advancement in synthetic efficiency and sustainability, aligning with the principles of green chemistry by reducing waste and energy consumption.[6][7] This guide focuses on a robust one-pot methodology that proceeds via a domino Knoevenagel condensation and intramolecular cyclization sequence.

Mechanistic Insights: The Chemistry Behind the One-Pot Synthesis

The one-pot synthesis of 3-(benzothiazol-2-yl) coumarin is a fascinating example of a three-component reaction, typically involving a salicylaldehyde derivative, an active methylene compound like ethyl cyanoacetate, and 2-aminothiophenol.[6][7] The reaction proceeds through a cascade of interconnected steps within a single reaction vessel, catalyzed by a base such as piperidine.

The proposed mechanism can be dissected into two primary stages:

-

In Situ Formation of 2-Cyanomethylbenzothiazole: The reaction initiates with the condensation of 2-aminothiophenol and ethyl cyanoacetate. The nucleophilic thiol group of 2-aminothiophenol attacks the electrophilic carbon of the nitrile group in ethyl cyanoacetate. This is followed by an intramolecular cyclization and dehydration, leading to the formation of the key intermediate, 2-cyanomethylbenzothiazole. The choice of a mild acid or base catalyst can facilitate this step.

-

Knoevenagel Condensation and Cyclization: The newly formed 2-cyanomethylbenzothiazole, which possesses an active methylene group, then participates in a Knoevenagel condensation with salicylaldehyde.[4][8]

-

Enolate Formation: The basic catalyst (e.g., piperidine) abstracts an acidic proton from the methylene group of 2-cyanomethylbenzothiazole, forming a stabilized enolate.[4]

-

Nucleophilic Addition: This enolate acts as a potent nucleophile, attacking the carbonyl carbon of the salicylaldehyde.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular transesterification, where the hydroxyl group of the salicylaldehyde moiety attacks the nitrile, leading to the formation of an iminocoumarin.

-

Hydrolysis: Subsequent hydrolysis of the imino group yields the final 3-(benzothiazol-2-yl) coumarin product.

-

This domino sequence is highly efficient as it avoids the need to isolate and purify intermediates, thereby saving time, solvents, and resources.

Reaction Mechanism Diagram

Caption: Proposed mechanism for the one-pot synthesis.

Validated Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 3-(benzothiazol-2-yl) coumarin. This procedure has been synthesized from established methodologies and is designed to be reproducible and self-validating through rigorous monitoring and characterization.[6][9]

Materials and Reagents

| Reagent | Formula | M.W. | Quantity (1 mmol scale) |

| Salicylaldehyde | C₇H₆O₂ | 122.12 | 122 mg (0.10 mL) |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.11 | 113 mg (0.11 mL) |

| 2-Aminothiophenol | C₆H₇NS | 125.19 | 125 mg (0.11 mL) |

| Piperidine (Catalyst) | C₅H₁₁N | 85.15 | ~5-10 mol% (~5 mg) |

| Ethanol (Solvent) | C₂H₅OH | 46.07 | 10 mL |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | For TLC & Chromatography |

| Hexane | C₆H₁₄ | 86.18 | For TLC & Chromatography |

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 mmol), ethyl cyanoacetate (1.0 mmol), and 2-aminothiophenol (1.0 mmol) in 10 mL of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (5-10 mol%) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approximately 80-85°C) with continuous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 3-5 hours.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A solid product often precipitates out of the solution. If not, reduce the solvent volume by half using a rotary evaporator to induce crystallization.

-

Isolation: Collect the crude solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove residual impurities.

-

Purification: For higher purity, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Drying and Yield Calculation: Dry the purified product in a vacuum oven. Record the final mass and calculate the percentage yield.

Experimental Workflow Diagram

Caption: General workflow for synthesis and purification.

Structural Characterization and Validation

The identity and purity of the synthesized 3-(benzothiazol-2-yl) coumarin must be confirmed through standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the coumarin and benzothiazole rings typically appear in the δ 7.0-8.5 ppm range. The characteristic C4-proton of the coumarin ring appears as a singlet at a downfield chemical shift.[9][10] |

| ¹³C NMR | Characteristic signals for the carbonyl carbon (C=O) of the lactone ring around δ 160 ppm. Multiple signals in the aromatic region (δ 115-155 ppm) corresponding to the fused ring systems.[10] |

| FT-IR | Strong absorption band around 1720-1750 cm⁻¹ corresponding to the C=O stretching of the coumarin lactone. C=N stretching of the thiazole ring around 1600-1620 cm⁻¹.[1][11] |

| Mass Spec. | The molecular ion peak [M]⁺ or [M+H]⁺ should correspond to the calculated molecular weight of the target compound (C₁₆H₉NO₂S, M.W. = 279.32 g/mol ).[10] |

| Melting Point | A sharp melting point indicates high purity of the synthesized compound. |

Conclusion: A Senior Scientist's Perspective

The one-pot synthesis of 3-(benzothiazol-2-yl) coumarins is a testament to the power of modern synthetic strategy. By understanding the underlying mechanistic principles of the domino Knoevenagel condensation and cyclization, researchers can efficiently construct complex and medicinally relevant scaffolds. The choice of catalyst is pivotal; while piperidine is effective, exploring greener alternatives like L-proline or ionic liquids can further enhance the sustainability of the process.[4][8] This methodology is not only elegant but also highly adaptable for creating a library of substituted derivatives by simply varying the starting salicylaldehyde and 2-aminothiophenol precursors. Such libraries are invaluable for structure-activity relationship (SAR) studies in drug discovery programs. The protocol described herein is robust and serves as an excellent starting point for further optimization and exploration in both academic and industrial research settings.

References

-

MDPI. (n.d.). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Retrieved from [Link]

-

Scientific & Academic Publishing. (n.d.). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. Retrieved from [Link]

-

Journal of Chemical Research. (n.d.). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review. Retrieved from [Link]

-

RSC Publishing. (n.d.). Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation. Journal of Chemical Research, Synopses. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Retrieved from [Link]

-

Organic Syntheses. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Retrieved from [Link]

-

White Rose Research Online. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Retrieved from [Link]

-

White Rose Research Online. (2016). Economical and Scalable Synthesis of 6-amino-2-cyanobenzothiazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation and Characterization of Substituted 3‐Benzothiazol‐2‐Ylcoumarins | Request PDF. Retrieved from [Link]

-

NIH. (2023). Novel Fluorescent Benzothiazolyl-Coumarin Hybrids as Anti-SARS-COVID-2 Agents Supported by Molecular Docking Studies: Design, Synthesis, X-ray Crystal Structures, DFT, and TD-DFT/PCM Calculations. PMC. Retrieved from [Link]

-

ACS Publications. (2023). Novel Fluorescent Benzothiazolyl-Coumarin Hybrids as Anti-SARS-COVID-2 Agents Supported by Molecular Docking Studies: Design, Synthesis, X-ray Crystal Structures, DFT, and TD-DFT/PCM Calculations | ACS Omega. Retrieved from [Link]

-

ResearchGate. (n.d.). One-pot catalyst-free synthesis of 3-heterocyclic coumarins | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). One-pot synthesis of coumarin derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis, Characterization, and Dual Functional Properties of Coumarin-Based Hybrids for Biological and Optical Applications | ACS Omega. Retrieved from [Link]

-

IUCr. (n.d.). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. Retrieved from [Link]

-

Academic Journals. (2015). Journal of Medicinal Plants Research - one-pot synthesis of potential antioxidant agents, 3-carboxylate coumarin derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). One-pot three-component synthesis of thioether linked 4-hydroxycoumarin-benzothiazole derivatives under ambient condition and evaluation of their biological activity. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Retrieved from [Link]

-

SciSpace. (n.d.). One-Pot Synthesis of Coumarin Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient Microwave-Assisted Synthesis of 3-Benzothiazolo and 3-Benzothiazolino Coumarin Derivatives Catalyzed by Heteropoly Acids. Retrieved from [Link]

-

NIH. (n.d.). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. PMC. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Retrieved from [Link]

-

PubMed. (n.d.). 2-Cyanobenzothiazole (CBT) condensation for site-specific labeling of proteins at the terminal cysteine residues. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). 2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues. Retrieved from [Link]

-

RSC Publishing. (2015). Coumarin heterocyclic derivatives: chemical synthesis and biological activity. Retrieved from [Link]

-

ACG Publications. (n.d.). 3-Acyl(aroyl)coumarins as synthon in heterocyclic synthesis. Retrieved from [Link]

-

Eurasian Chemical Communications. (2022). Synthesis and Characterization of New Coumarin Derivatives. Retrieved from [Link]

-

NIH. (2012). Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1: Schemes of controlled condensation reaction between.... Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel Fluorescent Benzothiazolyl-Coumarin Hybrids as Anti-SARS-COVID-2 Agents Supported by Molecular Docking Studies: Design, Synthesis, X-ray Crystal Structures, DFT, and TD-DFT/PCM Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. academicjournals.org [academicjournals.org]

- 10. journals.iucr.org [journals.iucr.org]

- 11. article.sapub.org [article.sapub.org]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Novel Benzothiazolyl-Coumarin Hybrids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The amalgamation of benzothiazole and coumarin moieties into single molecular frameworks has given rise to a class of hybrid compounds with significant potential in medicinal chemistry and materials science.[1][2][3] Their diverse biological activities, including antimicrobial and antiviral properties, are intrinsically linked to their three-dimensional structures.[4][5][6] This technical guide provides an in-depth exploration of the crystal structure of novel benzothiazolyl-coumarin hybrids, offering a rationale-driven approach to their synthesis, crystallographic analysis, and the interpretation of their solid-state architecture. We delve into the nuances of intermolecular interactions that govern crystal packing and discuss how these structural insights can inform the design of next-generation therapeutic agents.

Introduction: The Rationale for Hybridization

Coumarin and benzothiazole are independently recognized as "privileged structures" in medicinal chemistry, each conferring a spectrum of pharmacological properties.[2][7] Coumarins, a class of benzopyrones, are known for their anticoagulant, anti-inflammatory, and antiviral activities, among others.[1][2] The benzothiazole scaffold is a cornerstone in the development of drugs with anticancer, antimicrobial, and neuroprotective effects.[8]

The strategic hybridization of these two pharmacophores aims to create synergistic effects, potentially leading to compounds with enhanced biological efficacy or novel mechanisms of action.[2] The three-dimensional arrangement of atoms and molecules in the solid state, determined through single-crystal X-ray diffraction, is paramount in understanding structure-activity relationships (SAR). This guide will elucidate the critical aspects of determining and interpreting the crystal structures of these promising hybrid molecules.

Synthetic Strategies: From Conception to Crystals

The synthesis of benzothiazolyl-coumarin hybrids typically involves multicomponent reactions, offering an efficient route to structurally diverse derivatives. A common and effective approach is the one-pot synthesis, which minimizes waste and simplifies purification processes.

Representative Synthetic Protocol: One-Pot Synthesis

This protocol outlines a general and efficient method for synthesizing 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one derivatives.[1][3] The rationale behind this one-pot approach is to facilitate a cascade of reactions in a single vessel, thereby improving atom economy and reducing reaction time.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask, dissolve N′-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazide (1 equivalent) and a substituted salicylaldehyde derivative (1 equivalent) in absolute ethanol.

-

Catalyst Addition: Add ammonium acetate as a catalyst. The ammonium acetate facilitates the cyclization reaction.[3]

-

Reflux: Heat the reaction mixture to reflux for approximately 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide, to yield high-purity crystals suitable for X-ray diffraction analysis.

Causality Behind Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for the reactants and is relatively easy to remove. Its boiling point allows for a suitable reflux temperature to drive the reaction to completion without degrading the components.

-

Ammonium Acetate as Catalyst: Ammonium acetate serves as a mild and effective catalyst for the condensation and subsequent cyclization steps, promoting the formation of the coumarin ring.[3]

-

Recrystallization for Crystal Growth: Slow cooling of a saturated solution during recrystallization is a crucial step for obtaining high-quality single crystals. This process allows the molecules to self-assemble into a well-ordered crystal lattice, which is essential for successful X-ray diffraction analysis.

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9] The resulting electron density map provides invaluable information on bond lengths, bond angles, and the overall conformation of the molecule.

From Crystal to Structure: A Step-by-Step Workflow

The journey from a single crystal to a refined crystal structure involves a series of meticulous steps.

Experimental Workflow:

-

Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[9]

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are integrated to generate a reflection file.[9]

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to obtain the final crystal structure.

Diagram: Single-Crystal X-ray Diffraction Workflow

Caption: Workflow for determining crystal structure via SC-XRD.

Deciphering the Crystal Packing: The Role of Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is dictated by a delicate balance of intermolecular interactions.[10][11][12] In benzothiazolyl-coumarin hybrids, several types of non-covalent interactions play a crucial role.

Key Intermolecular Interactions

-

π-π Stacking: The planar aromatic rings of the coumarin and benzothiazole moieties can engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are significant in stabilizing the crystal structure.[13]

-

C-H···O Hydrogen Bonds: Weak C-H···O hydrogen bonds are frequently observed in the crystal structures of these hybrids.[13][14] The hydrogen atoms attached to carbon atoms can act as hydrogen bond donors, interacting with the oxygen atoms of the coumarin carbonyl group or other electronegative atoms.

-

Other Weak Interactions: Van der Waals forces and other weak interactions also contribute to the overall stability of the crystal packing.[10]

The planarity of the benzothiazole and coumarin ring systems is a recurring feature, with a small dihedral angle between them.[15] This near-planarity facilitates the formation of layered structures and efficient packing.

Diagram: Intermolecular Interactions in Crystal Packing

Caption: Key intermolecular forces driving crystal packing.

Structure-Activity Relationship: Bridging Crystallography and Drug Design

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the structure-activity relationships of benzothiazolyl-coumarin hybrids.

The Impact of Substituents

The nature and position of substituents on the coumarin and benzothiazole rings can significantly influence the biological activity and photophysical properties of the hybrid molecules.[2][4]

-

Electron-Withdrawing and Donating Groups: The presence of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methyl, methoxy groups) can alter the electronic distribution within the molecule, affecting its ability to interact with biological targets. For instance, the presence of two bromine atoms in one derivative was found to be responsible for potent anti-COVID-19 activity.[4]

-

Steric Effects: The size and shape of substituents can influence the overall conformation of the molecule and its ability to fit into the active site of a target protein.

Molecular Docking and Computational Studies

Crystallographic data provides the experimental foundation for computational studies, such as molecular docking and Density Functional Theory (DFT) calculations.[1][4][16]

-

Molecular Docking: The experimentally determined crystal structure can be used as a starting point for molecular docking simulations to predict the binding mode and affinity of the hybrid molecule with a specific biological target, such as a viral protein.[4][6]

-

DFT Calculations: DFT calculations can be employed to optimize the molecular geometry, calculate the electronic properties (e.g., HOMO-LUMO energy gap), and predict spectroscopic properties, which can be correlated with experimental findings.[4][16][17]

Table 1: Representative Crystallographic Data for a Benzothiazolyl-Coumarin Hybrid

| Parameter | Value |

| Chemical Formula | C₁₇H₁₁NO₂S |

| Formula Weight | 293.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.823(2) |

| b (Å) | 8.898(2) |

| c (Å) | 11.025(9) |

| β (°) | 85.39(3) |

| Volume (ų) | 837.1(3) |

| Z | 2 |

| R-factor (%) | 5.16 |

Note: Data is illustrative and based on published findings for similar compounds.[13]

Conclusion and Future Directions

The crystallographic analysis of novel benzothiazolyl-coumarin hybrids provides a fundamental understanding of their solid-state architecture, which is crucial for the rational design of new therapeutic agents. The interplay of synthesis, X-ray diffraction, and computational modeling creates a powerful synergy for advancing drug discovery. Future research in this area should focus on:

-

Expanding Structural Diversity: Synthesizing a wider range of derivatives with diverse substitution patterns to explore a broader chemical space.

-

Co-crystallization: Exploring the formation of co-crystals to modulate the physicochemical properties, such as solubility and bioavailability, of these hybrids.[12]

-

Time-Resolved Crystallography: Utilizing advanced techniques like time-resolved crystallography to study enzyme-inhibitor interactions at an atomic level.

By continuing to unravel the intricacies of their crystal structures, the scientific community can unlock the full therapeutic potential of benzothiazolyl-coumarin hybrids.

References

-

Al-Warhi, T., et al. (2023). Novel Fluorescent Benzothiazolyl-Coumarin Hybrids as Anti-SARS-COVID-2 Agents Supported by Molecular Docking Studies: Design, Synthesis, X-ray Crystal Structures, DFT, and TD-DFT/PCM Calculations. ACS Omega, 8(22), 19587–19602. [Link]

-

Al-Warhi, T., et al. (2023). Novel Fluorescent Benzothiazolyl-Coumarin Hybrids as Anti-SARS-COVID-2 Agents Supported by Molecular Docking Studies: Design, Synthesis, X-ray Crystal Structures, DFT, and TD-DFT/PCM Calculations. PubMed, 37220710. [Link]

- Li, Y., et al. (n.d.). π and C–H···O Interactions in Coumarin 6: 3-(2-benzothiazolyl). Journal of Chemical Crystallography.

-

Al-Warhi, T., et al. (2023). Novel Fluorescent Benzothiazolyl-Coumarin Hybrids as Anti-SARS-COVID-2 Agents Supported by Molecular Docking Studies: Design, Synthesis, X-ray Crystal Structures, DFT, and TD-DFT/PCM Calculations. ACS Omega. [Link]

- Rojas-Uribe, L., et al. (2025). Synthesis, Characterization, and Dual Functional Properties of Coumarin-Based Hybrids for Biological and Optical Applications.

-

Al-Warhi, T., et al. (2023). Novel Fluorescent Benzothiazolyl-Coumarin Hybrids as Anti-SARS-COVID-2 Agents Supported by Molecular Docking Studies: Design, Synthesis, X-ray Crystal Structures, DFT, and TD-DFT/PCM Calculations. ACS Publications. [Link]

-

Al-Warhi, T., et al. (2023). Novel Fluorescent Benzothiazolyl-Coumarin Hybrids as Anti-SARS-COVID-2 Agents Supported by Molecular Docking Studies: Design, Synthesis, X-ray Crystal Structures, DFT, and TD-DFT/PCM Calculations. ResearchGate. [Link]

- (n.d.).

-

Patel, K., et al. (2023). Molecular modeling and biological investigation of novel s-triazine linked benzothiazole and coumarin hybrids as antimicrobial and antimycobacterial agents. PubMed, 37212480. [Link]

- (2025). Coumarin-Benzothiazole Based Azo Dyes: Synthesis, Characterization, Computational, Photophysical and Biological Studies.

- Azzam, R. A., et al. (n.d.). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. IUCr.

- (2025). Crystal packing: molecular shape and intermolecular interactions. Request PDF.

- (2014). Which intermolecular interactions have a significant influence on crystal packing.

-

Lewińska, A., et al. (2024). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. MDPI. [Link]

- (n.d.).

- (n.d.). X Ray crystallography. PubMed Central.

- (n.d.). Single-crystal X-ray structure of compound 12.

Sources

- 1. Novel Fluorescent Benzothiazolyl-Coumarin Hybrids as Anti-SARS-COVID-2 Agents Supported by Molecular Docking Studies: Design, Synthesis, X-ray Crystal Structures, DFT, and TD-DFT/PCM Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Dual Functional Properties of Coumarin-Based Hybrids for Biological and Optical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel Fluorescent Benzothiazolyl-Coumarin Hybrids as Anti-SARS-COVID-2 Agents Supported by Molecular Docking Studies: Design, Synthesis, X-ray Crystal Structures, DFT, and TD-DFT/PCM Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular modeling and biological investigation of novel s-triazine linked benzothiazole and coumarin hybrids as antimicrobial and antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijrti.org [ijrti.org]

- 8. researchgate.net [researchgate.net]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Which intermolecular interactions have a significant influence on crystal packing | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. journal.kci.go.kr [journal.kci.go.kr]

- 14. mdpi.com [mdpi.com]

- 15. journals.iucr.org [journals.iucr.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

The Dance of Light: An In-depth Technical Guide to the Absorption and Emission Spectra of Coumarin-Benzothiazole Derivatives

Foreword

In the realm of molecular probes and functional dyes, the fusion of distinct heterocyclic systems often yields hybrids with emergent properties far exceeding the sum of their parts. Coumarin-benzothiazole derivatives stand as a testament to this principle. These molecules elegantly combine the robust, tunable fluorescence of the coumarin core with the versatile electronic nature of the benzothiazole moiety.[1][2] The result is a class of fluorophores possessing remarkable sensitivity to their environment, making them invaluable tools for researchers, scientists, and drug development professionals. This guide provides a comprehensive exploration of the core photophysical behaviors—absorption and emission—that underpin their utility, grounded in both theoretical principles and practical experimental insights.

The Molecular Architecture: A Synergistic Hybrid

The fundamental structure of a coumarin-benzothiazole derivative involves a coumarin (2H-chromen-2-one) nucleus linked to a benzothiazole group. This linkage can occur at various positions, but a common and effective arrangement involves substitution at the 3-position of the coumarin ring.[3] This creates a conjugated system that can be further functionalized to fine-tune its electronic and, consequently, its spectral properties.

The coumarin moiety typically acts as the core fluorophore and an electron-accepting unit, while the benzothiazole can serve as part of the π-conjugated bridge or as an electron-donating/accepting group depending on its substitution.[1] The true power of this architecture lies in its modularity. By strategically placing electron-donating groups (EDGs), such as amines (-NR₂) or hydroxyls (-OH), on the coumarin ring (commonly at the C-7 position), and electron-withdrawing groups (EWGs) on either heterocycle, a sophisticated Donor-π-Acceptor (D-π-A) system is established.[4] This D-π-A character is the primary determinant of the molecule's photophysical behavior.

Figure 2: Simplified diagram of Intramolecular Charge Transfer (ICT) and solvent stabilization.

Quantitative Data: Solvatochromic Effects

The table below illustrates the solvatochromic behavior of a representative coumarin-benzothiazole azo dye (Compound C1 from Bodke et al.), demonstrating the red shift in both absorption and emission with increasing solvent polarity. [5]

| Solvent | Polarity (Dielectric Constant, ε) | λabs (nm) | λem (nm) | Stokes Shift (nm) |

|---|---|---|---|---|

| Hexane | 1.88 | 412 | 511 | 99 |

| Toluene | 2.38 | 423 | 525 | 102 |

| Chloroform | 4.81 | 430 | 540 | 110 |

| Ethyl Acetate | 6.02 | 426 | 537 | 111 |

| THF | 7.58 | 426 | 542 | 116 |

| Acetonitrile | 37.5 | 425 | 556 | 131 |

| DMSO | 46.7 | 434 | 569 | 135 |

Data extracted from Journal of Molecular Structure, 1246, 131170.[5]

Advanced Photophysical Mechanisms

Beyond ICT, other mechanisms can be engineered into coumarin-benzothiazole systems for specific applications:

-

Förster Resonance Energy Transfer (FRET): By incorporating the coumarin-benzothiazole system as a donor or acceptor in a larger molecular construct, FRET-based probes can be designed. For instance, a probe where the benzothiazole acts as a donor and the coumarin as an acceptor can be used for the ratiometric detection of ATP. [6]* Excited-State Intramolecular Proton Transfer (ESIPT): Introducing a proton donor/acceptor site (e.g., a hydroxyl group adjacent to an imine) can enable ESIPT. This process leads to a tautomeric form in the excited state that emits at a much longer wavelength, resulting in an exceptionally large Stokes shift. [4]

Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following sections detail standardized protocols for the synthesis and characterization of these derivatives.

Protocol: One-Pot Synthesis of a 3-(Benzothiazol-2-yl)-2H-chromen-2-one Derivative

This protocol is a generalized method based on procedures reported in the literature. [1][6]It describes an efficient condensation reaction.

Materials:

-

N-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide (1 equivalent)

-

Substituted Salicylaldehyde (e.g., salicylaldehyde, 5-methylsalicylaldehyde) (1 equivalent)

-

Ammonium Acetate (1 equivalent)

-

Ethanol (Absolute)

Procedure:

-

To a round-bottom flask, add N-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide (1 eq.), the desired salicylaldehyde derivative (1 eq.), and ammonium acetate (1 eq.).

-

Add absolute ethanol to the flask (approx. 10 mL per 0.01 mol of reactant).

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

-

Maintain reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol to remove impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol/DMF mixture) to obtain pure, crystalline 3-(benzothiazol-2-yl)-2H-chromen-2-one derivative.

-

Dry the final product under vacuum. Characterize by NMR, Mass Spectrometry, and IR spectroscopy to confirm the structure.

Protocol: Spectroscopic Analysis

This protocol outlines the steps for acquiring absorption and fluorescence spectra to evaluate the photophysical properties.

Equipment:

-

UV-Visible Spectrophotometer

-

Fluorescence Spectrophotometer (Fluorometer)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and micropipettes

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the synthesized coumarin-benzothiazole derivative in a high-purity solvent like DMSO or acetonitrile.

-

Working Solution Preparation: From the stock solution, prepare dilute working solutions (e.g., 1-10 µM) in the desired solvent(s) of interest (e.g., hexane, toluene, chloroform, THF, acetonitrile, DMSO, methanol). Ensure the absorbance of the solution at λabs is below 0.1 to avoid inner filter effects in fluorescence measurements.

-

UV-Vis Absorption Measurement:

-

Use a clean quartz cuvette.

-

Record a baseline/blank spectrum using the pure solvent.

-

Record the absorption spectrum of the sample solution over the desired range (e.g., 250-600 nm).

-

Identify the wavelength of maximum absorption (λabs).

-

-

Fluorescence Emission Measurement:

-

Set the excitation wavelength on the fluorometer to the λabs determined in the previous step.

-

Record a blank spectrum of the pure solvent to check for background fluorescence.

-

Record the emission spectrum of the sample, scanning from a wavelength slightly longer than the excitation wavelength to the desired endpoint (e.g., λex + 20 nm to 750 nm).

-

Identify the wavelength of maximum emission (λem).

-

Self-Validation: Ensure the emission peak shape is independent of the excitation wavelength (by exciting at slightly different wavelengths, e.g., λabs ± 10 nm) to confirm the presence of a single emissive species.

-

-

Data Analysis:

-

Calculate the Stokes shift: Δλ = λem - λabs (in nm) or Δν = (1/λabs - 1/λem) x 10⁷ (in cm⁻¹).

-

Plot λem or Stokes shift (Δν) against a solvent polarity function (e.g., Lippert-Mataga plot) to visualize and quantify the solvatochromic effect.

-

Figure 3: Experimental workflow for the photophysical characterization of coumarin-benzothiazole derivatives.

Applications in Research and Development

The unique spectral properties of coumarin-benzothiazole derivatives make them highly effective in a variety of advanced applications:

-

Fluorescent Probes and Chemosensors: Their sensitivity to the local environment (polarity, viscosity, pH) allows for the design of "turn-on" or ratiometric sensors for detecting metal ions, anions (e.g., cyanide), and biologically relevant molecules like peroxynitrite and ozone. [7]* Bioimaging: Derivatives with good cell permeability, low cytotoxicity, and bright fluorescence are excellent agents for imaging organelles and dynamic processes within living cells. [4]* Organic Light-Emitting Diodes (OLEDs): Their strong luminescence in the solid state makes them promising candidates for emissive layers in OLED devices. [6]* Theranostics: Hybrid molecules can be designed to not only image a pathological process (diagnostics) but also deliver a therapeutic agent, combining treatment and monitoring into a single molecule. [4]

Conclusion

Coumarin-benzothiazole derivatives represent a versatile and powerful class of fluorophores. Their photophysical behavior is dominated by an intramolecular charge transfer mechanism, which imparts a strong and useful sensitivity to their environment, observable as solvatochromism. By understanding the fundamental principles of how their molecular structure dictates their absorption and emission spectra, researchers can rationally design and synthesize novel probes and materials tailored for specific, high-impact applications in chemistry, biology, and materials science.

References

-

Abdallah, M. A., et al. (2022). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. IUCrData, 7(8). Available at: [Link]

-

Bodke, Y. D., et al. (2021). Coumarin-Benzothiazole Based Azo Dyes: Synthesis, Characterization, Computational, Photophysical and Biological Studies. Journal of Molecular Structure, 1246, 131170. Available at: [Link]

-

Grama, C., et al. (2014). Influence of Polarity of Solvents on the Spectral Properties of Bichromophoric Coumarins. International Journal of Molecular Sciences, 15(12), 22759-22777. Available at: [Link]

-

Pal, H., et al. (2000). Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities. The Journal of Physical Chemistry A, 104(28), 6425-6435. Available at: [Link]

-

Jones, G., et al. (1985). Solvent Effects on Photophysical Parameters for Coumarin Laser Dyes. DTIC. Available at: [Link]

-

Sikorska, E., et al. (2021). Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite. Molecules, 26(19), 5966. Available at: [Link]

-

ResearchGate. (n.d.). Table 1. Photophysical characteristics and solvent polarity parameter... ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Photophysical Properties of Coumarin-30 Dye in Aprotic and Protic Solvents of Varying Polarities. ResearchGate. Available at: [Link]

-

Bhavya, P., et al. (2015). Solvent effects on the photophysical properties of coumarin dye. AIP Conference Proceedings. Available at: [Link]

-

Abdallah, M. A., et al. (2022). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 754-758. Available at: [Link]

-

Khedr, M. H., et al. (2023). Novel Fluorescent Benzothiazolyl-Coumarin Hybrids as Anti-SARS-COVID-2 Agents Supported by Molecular Docking Studies: Design, Synthesis, X-ray Crystal Structures, DFT, and TD-DFT/PCM Calculations. ACS Omega, 8(22), 19688-19703. Available at: [Link]

-

Nowak, M., et al. (2024). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Biosensors, 14(1), 36. Available at: [Link]

-

ResearchGate. (n.d.). Physical data of the Coumarin substituted benzothiazole derivatives. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2023). Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells. Molecules, 28(7), 3121. Available at: [Link]

-

Abdallah, M. A., et al. (2022). 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. ResearchGate. Available at: [Link]

-

Al-Kindy, S. M. Z., et al. (2017). Synthesis and spectroscopic study of 2,7-diethylamino-2-oxo-2H-chromen-3-yl benzothiazole-6-sulfonyl chlorides and its derivatives. Arabian Journal of Chemistry, 10, S114-S120. Available at: [Link]

Sources

- 1. Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments | MDPI [mdpi.com]

- 5. uomphysics.net [uomphysics.net]

- 6. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Quantum Yield and Photostability of Benzothiazolyl Coumarins

This guide provides a comprehensive technical overview of the critical photophysical properties of benzothiazolyl coumarins: fluorescence quantum yield and photostability. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, rigorous experimental methodologies, and key structural-property relationships that govern the performance of these versatile fluorophores.

Introduction: The Ascendancy of Benzothiazolyl Coumarins in Fluorescent Applications

Benzothiazolyl coumarins, a class of heterocyclic compounds, have garnered significant attention in various scientific domains, particularly in the development of fluorescent probes and imaging agents.[1] This interest stems from their advantageous photophysical characteristics, including high fluorescence quantum yields, tunable emission wavelengths, and notable stability.[1][2] The fusion of the electron-withdrawing benzothiazole moiety with the electron-donating coumarin core creates a robust donor-π-acceptor (D-π-A) system, which is fundamental to their fluorescent properties.[3] These compounds are increasingly utilized in bioimaging, sensing of biologically relevant species, and as components in advanced materials.[4] A thorough understanding of their quantum yield and photostability is paramount for the rational design and effective application of these powerful molecular tools.

Section 1: Fluorescence Quantum Yield: The Measure of Emissive Efficiency

The fluorescence quantum yield (Φf) is a quantitative measure of a fluorophore's efficiency in converting absorbed photons into emitted photons.[5] It is a dimensionless value ranging from 0 to 1, where a value closer to 1 indicates a more efficient and brighter fluorophore.[5] For benzothiazolyl coumarins, the quantum yield is intrinsically linked to their molecular structure, with substitutions on both the coumarin and benzothiazole rings significantly influencing their emissive properties.[3][6]

The Causality Behind Quantum Yield: Structural and Environmental Influences

The quantum yield of benzothiazolyl coumarins is not a fixed value but is highly dependent on both their chemical structure and the surrounding environment.

-

Substituent Effects: The introduction of electron-donating groups (EDGs) on the coumarin ring, particularly at the 7-position, generally enhances the fluorescence quantum yield.[3][6] Conversely, electron-withdrawing groups (EWGs) can either increase or decrease the quantum yield depending on their position and strength.[4] For instance, a dimethylamino group at the 7-position of a coumarin derivative has been shown to result in a high quantum yield.[6]

-

Solvent Polarity: The polarity of the solvent can have a profound effect on the quantum yield.[7] Polar solvents can stabilize the charge-separated excited state, which may lead to non-radiative decay pathways and a decrease in quantum yield.[7] However, in some cases, specific interactions with polar solvents can enhance fluorescence.

-

Molecular Rigidity: A rigid molecular structure that restricts vibrational and rotational freedom tends to favor radiative decay (fluorescence) over non-radiative decay pathways, thus leading to a higher quantum yield.[7]

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a compound relative to a well-characterized standard with a known quantum yield.[5]

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

1 cm path length quartz cuvettes

Procedure:

-

Standard Selection: Choose a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region to the benzothiazolyl coumarin sample. Quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) is a common standard for blue-emitting compounds.

-

Solution Preparation:

-

Prepare a stock solution of the benzothiazolyl coumarin and the standard in the same spectroscopic grade solvent.

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. This low absorbance range is critical to minimize inner filter effects.

-

-

Absorbance Measurement:

-

Record the UV-Vis absorption spectrum for each dilution of the sample and the standard.

-

Determine the absorbance at the chosen excitation wavelength for each solution.

-

-

Fluorescence Measurement:

-

Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each dilution of the sample and the standard, ensuring the same instrument settings (e.g., slit widths) are used for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Perform a linear regression for each plot to obtain the slope (gradient).

-

-

Quantum Yield Calculation: The quantum yield of the sample (Φx) is calculated using the following equation:

Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)

where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients of the plots for the sample and standard, respectively.

-

ηx and ηst are the refractive indices of the solvents used for the sample and standard (if different).

-

Section 2: Photostability: Resistance to Light-Induced Degradation

Photostability is a critical parameter that defines the robustness of a fluorophore upon exposure to light.[8] Photobleaching, the irreversible destruction of a fluorophore's fluorescent properties, can significantly limit its utility in applications requiring prolonged or intense illumination, such as fluorescence microscopy and single-molecule tracking.[9]

Factors Influencing the Photostability of Benzothiazolyl Coumarins

Several factors can influence the rate of photodegradation in benzothiazolyl coumarins:

-

Excitation Intensity: Higher intensity light sources lead to a faster rate of photobleaching.[9]

-

Oxygen Concentration: The presence of molecular oxygen can lead to the formation of reactive oxygen species (ROS) upon photoexcitation, which can then attack and degrade the fluorophore.[10]

-

Solvent Environment: The solvent can influence photostability by affecting the lifetime of the excited state and the diffusion of reactive species.[7]

-

Molecular Structure: The inherent chemical structure of the benzothiazolyl coumarin plays a crucial role. Substituents that can delocalize the excited state electron density or provide pathways for non-destructive relaxation can enhance photostability.

Experimental Protocol: Assessing Photostability

A common method to quantify photostability is to determine the photobleaching quantum yield (Φd) or the photobleaching half-life (t1/2).

Instrumentation:

-

Spectrofluorometer with a stable, continuous light source (e.g., Xenon lamp)

-

UV-Vis Spectrophotometer

-

Magnetic stirrer and stir bar

-

Quartz cuvette

Procedure:

-

Solution Preparation: Prepare a solution of the benzothiazolyl coumarin in the desired solvent with an initial absorbance between 0.1 and 0.2 at the wavelength of maximum absorption (λmax).

-

Initial Measurements:

-

Record the initial absorbance spectrum of the solution.

-

Record the initial fluorescence spectrum by exciting at λmax.

-

-

Photobleaching Experiment:

-

Place the cuvette in the spectrofluorometer and continuously irradiate the solution at λmax with constant stirring.

-

At regular time intervals, stop the irradiation and record both the absorbance and fluorescence spectra.

-

-

Data Analysis:

-

Plot the absorbance at λmax or the integrated fluorescence intensity as a function of irradiation time.

-

The photobleaching half-life (t1/2) is the time required for the absorbance or fluorescence to decrease to 50% of its initial value.

-

The photodegradation quantum yield (Φd) can be calculated if the photon flux of the light source is known, using the formula: Φd = (number of molecules degraded) / (number of photons absorbed).[8]

-

Section 3: Data Presentation and Comparative Analysis

The following table provides a summary of reported fluorescence quantum yields for a selection of substituted coumarin derivatives, including some with benzothiazole moieties, to illustrate the impact of structural modifications.

| Compound | Substituent(s) | Solvent | Quantum Yield (Φf) | Reference |

| Coumarin 1 | 7-diethylamino-4-methyl | Ethanol | 0.73 | [5] |

| Coumarin 102 | 7-amino-4-trifluoromethyl | Ethanol | 0.76 | [5] |

| 3-(Benzothiazol-2-yl)-7-hydroxycoumarin | 7-hydroxy | - | - | [2] |

| 3-Benzothiazolylcoumarin derivative | 6-alkoxy | DMF | High | [5] |

| 3-Benzothiazolylcoumarin derivative | 7-alkoxy | DMF | High | [5] |

| Coumarin Derivative (4e) | p-methylphenyl | DMSO | 0.83 | [11] |

Note: The quantum yield is highly dependent on the specific substituents and the solvent used. This table is for illustrative purposes.

Section 4: Mechanistic Insights into Photodegradation

The photodegradation of benzothiazolyl coumarins can proceed through several pathways, often initiated from the excited singlet or triplet state. A plausible mechanism involves the interaction with molecular oxygen to produce reactive oxygen species (ROS), which then lead to the breakdown of the chromophore.[10][12]

Key photodegradation pathways may include:

-

Oxidative cleavage of the coumarin lactone ring: This disrupts the core chromophore, leading to a loss of fluorescence.

-

Degradation of the benzothiazole ring: The thiazole ring can be susceptible to oxidative cleavage.

-

Reactions involving substituents: Functional groups on the aromatic rings can be sites of initial photo-oxidative attack.

Conclusion

The quantum yield and photostability of benzothiazolyl coumarins are critical parameters that dictate their performance in a wide range of applications. This guide has provided a detailed framework for understanding, measuring, and interpreting these properties. By carefully considering the interplay of molecular structure and environmental factors, researchers can rationally design and select benzothiazolyl coumarin derivatives with optimized photophysical characteristics for their specific needs, thereby advancing their utility in drug development, bioimaging, and materials science.

References

- Coumarin-Benzothiazole Based Azo Dyes: Synthesis, Characterization, Computational, Photophysical and Biological Studies. (2021). Physics @ Manasagangotri.

- 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one. (n.d.). PMC.

- Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Deriv

- Novel Boronate Probe Based on 3-Benzothiazol-2-yl-7-hydroxy-chromen-2-one for the Detection of Peroxynitrite and Hypochlorite. (2021). PMC.

- A Comparative Analysis of Coumarin 30's Quantum Yield for Advanced Research Applic

- Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (n.d.). PMC.

- Medium Effects on Fluorescence Quantum Yields and Lifetimes for Coumarin Laser Dyes. (n.d.). DTIC.

- Synthesis, crystal structures and fluorescence properties of 3-(2-pyridyl)

- Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (n.d.). MDPI.

- High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. (n.d.). RSC Publishing.

- Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. (n.d.). PMC - PubMed Central.

- Photophysical Properties of Coumarin-annulated Thiazole Derivatives: A Combined Experimental and Computational Study. (2025).

- Investigation on photodegradation mechanism in coumarin laser dyes by ESR technique. (n.d.).

- Novel Fluorescent Benzothiazolyl-Coumarin Hybrids as Anti-SARS-COVID-2 Agents Supported by Molecular Docking Studies: Design, Synthesis, X-ray Crystal Structures, DFT, and TD-DFT/PCM Calcul

- Investigation on photodegradation mechanism in coumarin laser dyes by ESR technique. (1985). ETDEWEB - OSTI.GOV.

- Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (n.d.). PMC.

- Photodegradation of Coumarin Laser Dyes. An Unexpected Singlet Self-Quenching Mechanism. (1983). DTIC.

- Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers. (n.d.). RSC Publishing.

- (PDF) Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. (n.d.).

- Photobleaching Influence in Different Phases for Coumarin 307 and Acriflavine Laser Dyes. (n.d.).

- Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer M

- Photodegradation of Coumarin Laser Dyes. An Unexpected Singlet Self-Quenching Mechanism. (n.d.). DTIC.

- Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers. (n.d.).

- Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. (n.d.). MDPI.

- Synthesis and fluorescence properties of substituted 7‐aminocoumarin‐3‐carboxylate derivatives. (2025).

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 4. Novel Fluorescent Benzothiazolyl-Coumarin Hybrids as Anti-SARS-COVID-2 Agents Supported by Molecular Docking Studies: Design, Synthesis, X-ray Crystal Structures, DFT, and TD-DFT/PCM Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. researchgate.net [researchgate.net]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. Investigation on photodegradation mechanism in coumarin laser dyes by ESR technique (Journal Article) | ETDEWEB [osti.gov]

- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 12. m.researching.cn [m.researching.cn]

Solvatochromic properties of 3-(2-Benzothiazolyl)coumarin dyes

An In-depth Technical Guide to the Solvatochromic Properties of 3-(2-Benzothiazolyl)coumarin Dyes

Introduction: The Intersection of Structure and Environment

Coumarin-based dyes are a cornerstone of fluorescent probe development, prized for their robust photostability, high quantum yields, and synthetically tunable properties.[] When the coumarin scaffold is conjugated with a benzothiazole moiety at the 3-position, a unique class of dyes emerges with pronounced sensitivity to their local environment. These this compound dyes are exemplary solvatochromic fluorophores, meaning their absorption and emission spectra change significantly with the polarity of the solvent.[2][3] This phenomenon is not merely a scientific curiosity; it is the foundation for their application as sensors, imaging agents, and probes for microenvironments in complex biological systems.[4][5][6]

This guide provides a deep dive into the photophysical principles governing the solvatochromism of these dyes, the experimental methodologies used to characterize them, and the theoretical underpinnings of their behavior. It is designed for researchers and drug development professionals seeking to leverage these powerful molecular tools.

The Photophysical Engine: Intramolecular Charge Transfer (ICT)

The pronounced solvatochromism of this compound dyes is driven by an efficient Intramolecular Charge Transfer (ICT) process upon photoexcitation.[7][8] The coumarin ring system, particularly when substituted with electron-donating groups (EDGs) at the C-7 position (e.g., -NR₂, -OR), acts as the electron donor. The benzothiazole moiety, an electron-withdrawing group (EWG), serves as the electron acceptor.

Upon absorption of a photon, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In these D-π-A (Donor-π-Acceptor) systems, the HOMO is typically localized on the electron-rich coumarin part, while the LUMO is centered on the electron-deficient benzothiazole part.[9] This photoinduced redistribution of electron density creates a new excited state (S₁) that is significantly more polar than the ground state (S₀).[10][11] The difference in dipole moments between the excited and ground states (Δμ = μₑ - μ₉) is substantial, which is the primary prerequisite for strong solvatochromism.[12][13]

Caption: Core structure and intramolecular charge transfer (ICT) mechanism.

The Role of Solvent Polarity

The increased dipole moment of the ICT excited state is key to understanding the solvatochromic shifts. Polar solvent molecules will arrange themselves around the excited dye molecule in a process of dipolar relaxation, stabilizing it to a greater extent than they stabilize the less polar ground state.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): The stabilization of both ground and excited states is minimal. The energy gap between S₁ and S₀ is large, resulting in higher-energy, shorter-wavelength (blue-shifted) fluorescence.

-

In Polar Solvents (e.g., Acetonitrile, DMSO, Ethanol): The highly polar excited state is significantly stabilized by the surrounding solvent dipoles. This lowers the energy of the S₁ state while leaving the S₀ state relatively unaffected. The result is a smaller energy gap for fluorescence, leading to lower-energy, longer-wavelength (red-shifted) emission.[14]

This phenomenon, known as a bathochromic shift in the emission spectrum with increasing solvent polarity, is a hallmark of positive solvatochromism and is characteristic of π → π* transitions in D-π-A dyes.[2][10] The magnitude of this shift is directly related to the solvent's polarity and the change in the dye's dipole moment upon excitation.

Caption: Standard experimental workflow for solvatochromic analysis.

Detailed Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

This protocol describes the steps to measure the absorption and emission spectra of a this compound dye in various solvents.

Objective: To determine the maximum absorption (λₘₐₓ) and emission (λₑₘ) wavelengths and calculate the Stokes shift in a series of solvents to evaluate solvatochromic properties.

Materials:

-

This compound dye

-

Spectroscopic grade solvents (e.g., Hexane, Toluene, Chloroform, Ethyl Acetate, Acetonitrile, DMSO, Ethanol)

-

Volumetric flasks and micropipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

-

Fluorometer

Methodology:

-

Stock Solution Preparation:

-

Accurately weigh a small amount of the dye (e.g., 1 mg).

-

Dissolve the dye in a suitable, relatively nonpolar solvent in which it is highly soluble (e.g., 10 mL of Dioxane or THF) to make a concentrated stock solution (e.g., 10⁻³ M).

-

Causality: Using a single stock solution ensures that the initial concentration is identical for all subsequent dilutions, eliminating concentration as a variable.

-

-

Working Solution Preparation:

-

For each solvent to be tested, prepare a dilute working solution from the stock.

-

For absorption measurements, the final concentration should yield an absorbance maximum between 0.5 and 1.0. A typical concentration is ~10⁻⁵ M.

-

For fluorescence measurements, the concentration should be lower to avoid inner filter effects, typically yielding an absorbance maximum below 0.1. A concentration of ~10⁻⁶ M is common. [15] * Causality: Maintaining a low absorbance for fluorescence measurements is critical to ensure a linear relationship between concentration and emission intensity and to prevent re-absorption of emitted light.

-

-

UV-Vis Absorption Spectroscopy:

-

Set the spectrophotometer to scan a relevant wavelength range (e.g., 300-600 nm).

-

Use a cuvette filled with the pure solvent of the current sample to record a baseline (blank).

-

Replace the blank with the cuvette containing the dye solution and record the absorption spectrum.

-

Identify and record the wavelength of maximum absorbance, λₘₐₓ. [16]

-

-

Fluorescence Spectroscopy:

-

Set the fluorometer with an appropriate excitation wavelength. This is typically the λₘₐₓ determined from the absorption spectrum for that specific solvent.

-

Set the emission scan range to start ~10-20 nm after the excitation wavelength and extend to cover the expected emission (e.g., 400-700 nm).

-

Record the emission spectrum for the dye solution.

-

Identify and record the wavelength of maximum emission, λₑₘ.

-

-

Data Analysis & Solvatochromic Plots:

-

Repeat steps 2-4 for all selected solvents.

-

Calculate the Stokes shift (Δν) in wavenumbers (cm⁻¹) for each solvent using the formula: Δν = (1/λₘₐₓ - 1/λₑₘ) * 10⁷ (where wavelengths are in nm).

-